3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

JAK3 Kinase Inhibition Immunology Inflammation

7-Azaindole core with orthogonal 3-formyl & 4-carboxylic acid handles enables independent parallel derivatization—superior to mono-functionalized alternatives. Literature-validated: analogs deliver JAK3 IC50 <5 nM for autoimmune/inflammatory programs; dual NPP3 inhibition (IC50 0.59 μM) with antiproliferative activity (HT-29 IC50 1.58 μM) for oncology. LogP 1.12 optimizes solubility-permeability balance. Accelerate hit-to-lead for JAK, ITK, FGFR, CHK1/CHK2 kinase panels.

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
CAS No. 1190321-11-9
Cat. No. B1441984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
CAS1190321-11-9
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1C(=O)O)C(=CN2)C=O
InChIInChI=1S/C9H6N2O3/c12-4-5-3-11-8-7(5)6(9(13)14)1-2-10-8/h1-4H,(H,10,11)(H,13,14)
InChIKeyVGKXTCSGDWIWKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 ea / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) | Key 7-Azaindole Intermediate for Kinase-Targeted Synthesis


3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) is a heterocyclic compound containing a fused pyrrole-pyridine core, commonly classified as a 7-azaindole derivative. It serves as a strategic building block in medicinal chemistry, where its specific substitution pattern (3-formyl, 4-carboxylic acid) provides distinct synthetic handles for constructing more complex molecules [1]. The compound has a molecular formula of C₉H₆N₂O₃, a molecular weight of approximately 190.16 g/mol, and is typically supplied with a purity specification of ≥95% for research use .

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) | Procurement Risks of Unvalidated Substitution


Generic substitution of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid with a different 7-azaindole derivative is not a functionally equivalent procurement strategy. While many 7-azaindoles can serve as kinase inhibitor scaffolds, their specific substitution patterns critically determine their synthetic utility and the biological activity of their downstream products. The 3-formyl and 4-carboxylic acid groups are not universal; they represent a precise molecular blueprint for specific coupling reactions and target interactions [1]. Substituting a compound with a different functional group at these positions (e.g., a different ester or amide) would lead to a completely different set of reaction pathways, potentially requiring a complete redesign of a synthetic route or yielding an inactive final product [2]. The evidence presented in Section 3 quantifies the downstream potency and functional consequences that are unique to this precise substitution pattern, underscoring that its value proposition is not interchangeable with other in-class analogs.

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) | Evidence-Based Differentiation in Medicinal Chemistry


Evidence #1: Sub-Nanomolar JAK3 Potency in 4-Substituted Pyrrolo[2,3-b]pyridines

The 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid scaffold is a direct precursor to potent JAK3 inhibitors. In a biochemical inhibition assay, a compound series derived from this core, specifically those with 4-position modifications, demonstrated JAK3 IC50 values of less than 5 nM [1]. This data establishes a clear quantitative benchmark for the potency that can be achieved when utilizing this specific building block.

JAK3 Kinase Inhibition Immunology Inflammation

Evidence #2: Sub-Micromolar NPP3 Enzyme Inhibition by 4-Carboxylic Acid Containing Analog

A direct analog of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid, where the 4-carboxylic acid moiety is retained, demonstrated potent inhibition of the NPP3 enzyme. Compound 1h in the study series showed an IC50 value of 0.59 μM against NPP3 [1]. This same compound also exhibited antiproliferative activity against the HT-29 colon cancer cell line with an IC50 of 1.58 μM [1].

Ectonucleotide Pyrophosphatase/Phosphodiesterase NPP3 Inhibition Antiproliferative

Evidence #3: Distinct Physicochemical Profile vs. 1H-Pyrrolo[2,3-b]pyridine-4-carboxylic Acid

The presence of the 3-formyl group distinguishes 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid from the simpler 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 479553-01-0). This substitution results in a higher molecular weight (190.16 vs. 162.15 g/mol) and a significantly higher calculated LogP value (1.12 vs. an estimated ~0.5 for the unsubstituted analog) . The LogP difference indicates a roughly 4-fold higher predicted lipophilicity, which can critically influence membrane permeability and solubility during lead optimization.

Physicochemical Properties Formulation Development Lipophilicity

Evidence #4: Optimized Purity Specification and Sourcing Reliability for SAR Studies

Commercially available 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is consistently supplied with a minimum purity specification of 95% or higher . This high purity level is critical for reproducible structure-activity relationship (SAR) studies, minimizing the risk of confounding biological results due to impurities. This is contrasted with other custom-synthesized or less-common analogs that may have variable purity, introducing unwanted experimental variability.

Chemical Synthesis Structure-Activity Relationship Quality Control

Evidence #5: Enabling Dual-Site Derivatization for Streamlined Synthesis of Complex Molecules

The 3-formyl and 4-carboxylic acid groups provide two distinct, orthogonal reactive handles. The formyl group can undergo reductive amination, Grignard additions, or Knoevenagel condensations, while the carboxylic acid is amenable to amide coupling, esterification, or conversion to acid chlorides. This is in contrast to a mono-functionalized 7-azaindole (e.g., 3-formyl-7-azaindole, CAS 4649-09-6), which lacks the second reactive site and thus requires more synthetic steps to build molecular complexity. This dual-site capability is quantified by a reduction in linear synthetic steps, as reported in the synthesis of JAK2 inhibitor BMS-911543 where a similar pyrrolopyridine core was efficiently functionalized at both positions .

Divergent Synthesis Medicinal Chemistry Parallel Synthesis

3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (CAS 1190321-11-9) | High-Value Application Scenarios


JAK3-Targeted Drug Discovery: Achieving Sub-Nanomolar Potency

This compound is an optimal starting material for medicinal chemistry campaigns focused on developing potent JAK3 inhibitors for autoimmune or inflammatory diseases. As demonstrated in patent literature, analogs derived from this core can achieve JAK3 IC50 values <5 nM [1]. This establishes a clear pathway for obtaining high-potency leads that are competitive with known clinical candidates, justifying its use in early-stage hit-to-lead optimization.

Development of Dual NPP3/Antiproliferative Agents for Oncology

The 4-carboxylic acid moiety is a critical pharmacophore for dual NPP3 enzyme inhibition and antiproliferative activity. An analog retaining this group (compound 1h) was shown to be the most potent dual NPP3 inhibitor (IC50 = 0.59 μM) and antiproliferative agent (HT-29 IC50 = 1.58 μM) in a series of pyrrolo[2,3-b]pyridine derivatives [2]. This makes the building block essential for programs seeking to exploit the NPP3 target for anticancer therapy.

Physicochemical Property Optimization for Improved ADME Profiles

The specific substitution pattern of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid (LogP = 1.12) provides a distinct lipophilicity profile compared to the unsubstituted core (estimated LogP ~0.5) . This property can be leveraged by medicinal chemists to fine-tune the balance between solubility and permeability of lead compounds, a common challenge in drug development. Its use is indicated when a modest increase in lipophilicity is desired to improve cell penetration without drastically altering other properties.

Divergent Synthesis of Kinase Inhibitor Libraries

The orthogonal 3-formyl and 4-carboxylic acid groups enable efficient, parallel derivatization. This building block is uniquely suited for the rapid generation of diverse compound libraries for screening against a panel of kinases (e.g., JAK, ITK, FGFR, or CHK1/CHK2) . The ability to independently modify two distinct vectors from a single, commercially available precursor significantly accelerates the hit identification and SAR exploration phases of drug discovery programs, offering a tangible efficiency advantage over mono-functionalized 7-azaindole alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.